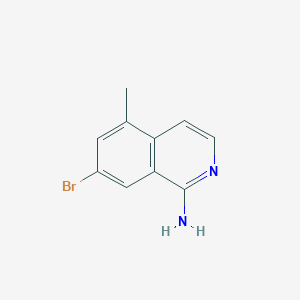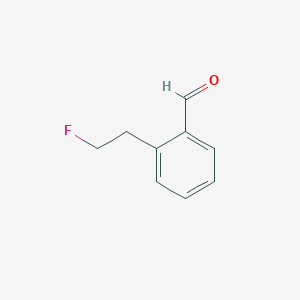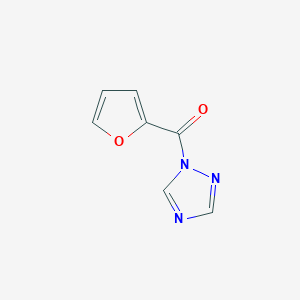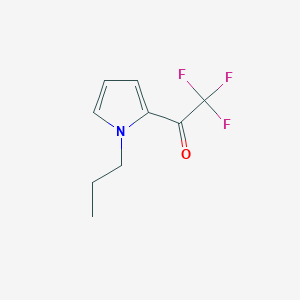
(R)-2-Amino-N-carbamoylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-N-carbamoylpropanamide is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by the presence of an amino group, a carbamoyl group, and a chiral center at the second carbon of the propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-N-carbamoylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with ®-2-Aminopropanoic acid.
Carbamoylation: The amino group of ®-2-Aminopropanoic acid is reacted with a carbamoylating agent such as urea or carbamoyl chloride under basic conditions to form the carbamoyl group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-N-carbamoylpropanamide in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of ®-2-Amino-N-carbamoylpropanamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the carbamoylation process.
Types of Reactions:
Oxidation: ®-2-Amino-N-carbamoylpropanamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the carbamoyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base to facilitate nucleophilic attack.
Major Products:
Oxidation: Oxo derivatives of ®-2-Amino-N-carbamoylpropanamide.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: ®-2-Amino-N-carbamoylpropanamide is used as a chiral building block in the synthesis of complex organic molecules. Its chiral center makes it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, ®-2-Amino-N-carbamoylpropanamide is studied for its potential role in enzyme inhibition and as a substrate in enzymatic reactions. Its structural similarity to amino acids allows it to interact with various biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceuticals. Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems.
Industry: In the industrial sector, ®-2-Amino-N-carbamoylpropanamide is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism by which ®-2-Amino-N-carbamoylpropanamide exerts its effects is primarily through its interaction with biological macromolecules. The amino and carbamoyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The chiral center allows for specific interactions with chiral environments, making it a useful tool in stereoselective synthesis and biological studies.
Comparación Con Compuestos Similares
(S)-2-Amino-N-carbamoylpropanamide: The enantiomer of ®-2-Amino-N-carbamoylpropanamide, differing in the spatial arrangement of the amino group.
2-Amino-N-carbamoylbutanamide: A homologous compound with an additional methylene group in the backbone.
N-Carbamoyl-2-aminopropanoic acid: A related compound where the amide group is replaced by a carboxylic acid group.
Uniqueness: ®-2-Amino-N-carbamoylpropanamide is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in a variety of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C4H9N3O2 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-carbamoylpropanamide |
InChI |
InChI=1S/C4H9N3O2/c1-2(5)3(8)7-4(6)9/h2H,5H2,1H3,(H3,6,7,8,9)/t2-/m1/s1 |
Clave InChI |
VFCZTUZORACDRO-UWTATZPHSA-N |
SMILES isomérico |
C[C@H](C(=O)NC(=O)N)N |
SMILES canónico |
CC(C(=O)NC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12862488.png)
![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)




![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)



